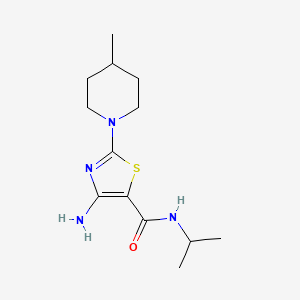![molecular formula C23H13BrF3NO3 B15110874 6-bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid](/img/structure/B15110874.png)
6-bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a furan ring, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boronic acid derivatives under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 6-bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
6-bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with specialized properties.
Wirkmechanismus
The mechanism of action of 6-bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The presence of the bromine atom and trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- 6-bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid
- Other quinoline derivatives with varying substituents
Uniqueness: The uniqueness of 6-bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C23H13BrF3NO3 |
|---|---|
Molekulargewicht |
488.3 g/mol |
IUPAC-Name |
6-bromo-2-[(E)-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C23H13BrF3NO3/c24-15-4-8-20-18(11-15)19(22(29)30)12-16(28-20)5-6-17-7-9-21(31-17)13-2-1-3-14(10-13)23(25,26)27/h1-12H,(H,29,30)/b6-5+ |
InChI-Schlüssel |
ZVKFARUGIYRUBQ-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/C3=CC(=C4C=C(C=CC4=N3)Br)C(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=CC3=CC(=C4C=C(C=CC4=N3)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimid ino[4,5-b]thiophen-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate](/img/structure/B15110794.png)
![N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B15110805.png)


![[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine](/img/structure/B15110816.png)


![N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15110838.png)


![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B15110868.png)

![5-(2-Furyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B15110884.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine](/img/structure/B15110887.png)
